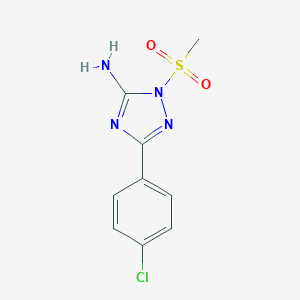![molecular formula C24H24N4O2S B379332 4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B379332.png)
4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides, aryl halides, and various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can lead to the formation of epoxides, while reduction of the sulfonamide group can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects . The allyl group and sulfonamide moiety further enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide
- 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
- 4-[(1H-Benzimidazol-2-yl)methyl]phenyl sulfonamide
Uniqueness
N-(2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide is unique due to its combination of the benzimidazole core, allyl group, and sulfonamide moiety. This combination provides the compound with enhanced biological activity and specificity compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H24N4O2S |
|---|---|
Molekulargewicht |
432.5g/mol |
IUPAC-Name |
4-methyl-N-[2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-28-23-11-7-6-10-22(23)26-24(28)25-17-19-8-4-5-9-21(19)27-31(29,30)20-14-12-18(2)13-15-20/h3-15,27H,1,16-17H2,2H3,(H,25,26) |
InChI-Schlüssel |
KHQLJSWNUITOEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


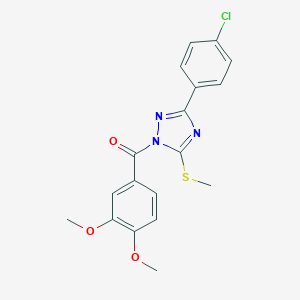
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379251.png)
![2-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379253.png)
![[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone](/img/structure/B379255.png)
![N-(4-{[3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379256.png)
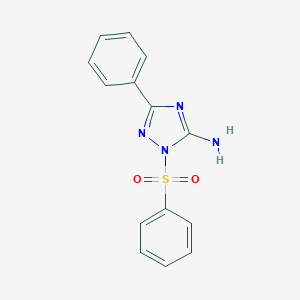
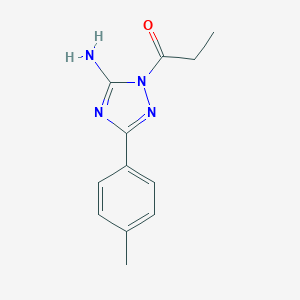

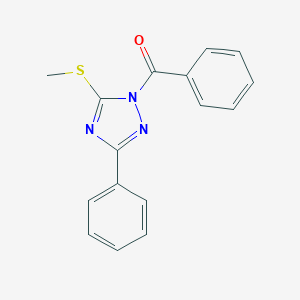
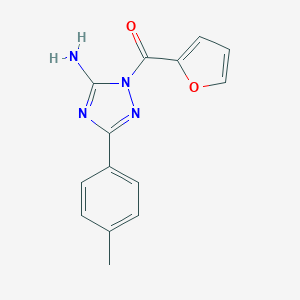
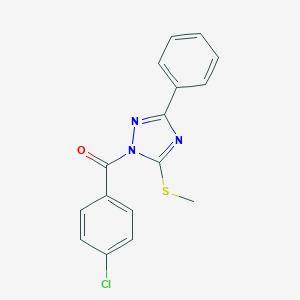
![1-[(4-chlorophenyl)sulfonyl]-5-(methylthio)-3-phenyl-1H-1,2,4-triazole](/img/structure/B379266.png)

